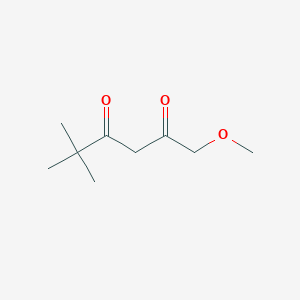

1-Methoxy-5,5-dimethyl-2,4-hexanedione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16O3 |

|---|---|

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

1-methoxy-5,5-dimethylhexane-2,4-dione |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)8(11)5-7(10)6-12-4/h5-6H2,1-4H3 |

InChI-Schlüssel |

VTYJCRDEJSFIPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)CC(=O)COC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis route for 1-Methoxy-5,5-dimethyl-2,4-hexanedione

An In-Depth Technical Guide to the Synthesis of 1-Methoxy-5,5-dimethyl-2,4-hexanedione

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a specialized β-diketone. β-Diketones are a critical class of compounds, serving as invaluable chelating ligands and as versatile intermediates for the synthesis of heterocyclic compounds in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent and condition selection, and the critical parameters that ensure a successful and reproducible outcome. The primary synthetic strategy detailed herein is the base-mediated Claisen condensation of methoxyacetone with pivaloyl chloride. This route is favored for its efficiency and high atom economy. This paper is intended for an audience of researchers, chemists, and drug development professionals who require a robust and well-validated methodology.

Introduction and Strategic Overview

This compound is a dicarbonyl compound featuring a sterically demanding tert-butyl group adjacent to one carbonyl and a methoxy-substituted methyl group adjacent to the other. This unique structure imparts specific chemical properties, including a pronounced enol tautomer, which is characteristic of β-diketones and central to their utility as metal chelators and synthetic precursors.[3][4]

The synthesis of β-diketones can be approached through several established routes, including the oxidation of β-hydroxy ketones or the classic Claisen condensation between a ketone and an ester.[1][2][5] For the target molecule, a retrosynthetic analysis points to a highly efficient C-acylation pathway. This involves the formation of a ketone enolate from methoxyacetone, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of an acylating agent, pivaloyl chloride.

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the target β-diketone.

This guide focuses exclusively on this C-acylation strategy due to its directness and the ready availability of the starting materials.

The Core Synthesis: Mechanism and Experimental Rationale

The cornerstone of this synthesis is the formation of a ketone enolate under anhydrous conditions, followed by its reaction with a highly reactive acyl chloride. The success of the reaction hinges on the careful selection of the base, solvent, and reaction temperature to favor the desired acylation over potential side reactions.

Causality Behind Experimental Choices

-

Base Selection: The deprotonation of methoxyacetone requires a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice. As a heterogeneous base, its reaction occurs on the surface of the NaH particles, and the only byproduct is hydrogen gas, which is easily removed from the reaction vessel. This avoids the introduction of competing nucleophiles that could react with the pivaloyl chloride. Weaker bases, such as triethylamine, are generally insufficient to generate the required concentration of the ketone enolate for efficient acylation.[1]

-

Solvent System: The reaction must be conducted in an aprotic, anhydrous solvent to prevent the quenching of the highly reactive sodium hydride and the intermediate enolate. Tetrahydrofuran (THF) is an excellent choice due to its ability to solvate the intermediate sodium enolate and its appropriate boiling point for controlling the reaction temperature. Rigorous drying of the solvent is a critical prerequisite.[6]

-

Acylating Agent: Pivaloyl chloride is a potent, sterically hindered acylating agent.[7] Its high reactivity ensures the acylation proceeds efficiently. The bulky tert-butyl group also helps to minimize potential side reactions, such as multiple acylations.

-

Temperature Control: The initial enolate formation is typically performed at 0 °C to moderate the exothermic reaction between methoxyacetone and sodium hydride. The subsequent addition of pivaloyl chloride is also performed at a reduced temperature to control the highly exothermic acylation reaction, preventing the formation of undesired byproducts. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Reaction Mechanism

The reaction proceeds in three main stages:

-

Deprotonation: Sodium hydride removes an α-proton from methoxyacetone to form a resonance-stabilized sodium enolate and hydrogen gas.

-

Nucleophilic Attack (Acylation): The enolate anion attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which combines with the sodium cation to form sodium chloride.

Validated Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume |

| Sodium Hydride (60% in oil) | NaH | 24.00 | ~1.3 | 110 | 4.4 g |

| Anhydrous THF | C₄H₈O | 72.11 | 0.889 | - | 250 mL |

| Methoxyacetone | C₄H₈O₂ | 88.11 | 0.973 | 100 | 9.0 mL |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 1.001 | 100 | 12.0 mL |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~1.07 | - | ~100 mL |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~1.07 | - | ~100 mL |

Step-by-Step Methodology

Safety Precaution: This procedure must be conducted in a certified fume hood. Sodium hydride reacts violently with water, and pivaloyl chloride is corrosive and lachrymogenic.[8][9] Appropriate personal protective equipment (PPE) is mandatory.

-

Preparation: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of dry nitrogen to ensure all surfaces are anhydrous.

-

Base Slurry: The flask is allowed to cool to room temperature. 4.4 g of sodium hydride (60% dispersion in mineral oil) is weighed out and washed with anhydrous hexanes to remove the oil. The hexanes are carefully decanted, and the residual NaH is suspended in 150 mL of anhydrous THF under a positive pressure of nitrogen. The slurry is cooled to 0 °C in an ice-water bath.

-

Enolate Formation: 9.0 mL (100 mmol) of methoxyacetone is dissolved in 50 mL of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the stirred NaH slurry over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed. After the addition is complete, the mixture is stirred at 0 °C for an additional hour.

-

Acylation: 12.0 mL (100 mmol) of pivaloyl chloride is dissolved in 50 mL of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the enolate mixture over 45 minutes, again maintaining the internal temperature below 5 °C. A white precipitate (NaCl) will form.

-

Reaction Completion: After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 3 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 100 mL of saturated aqueous ammonium chloride solution. The quenching process should be done dropwise initially to control any effervescence from unreacted sodium hydride.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to remove any pivalic acid byproduct), 100 mL of water, and finally 100 mL of brine.[8]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]

Synthesis Workflow Visualization

The following diagram outlines the complete workflow, from initial setup to final purification.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the base-mediated acylation of methoxyacetone with pivaloyl chloride is a robust and efficient method. The key to achieving a high yield and purity lies in the rigorous adherence to anhydrous conditions, careful control of stoichiometry, and precise temperature management throughout the reaction. This guide provides the necessary detail and scientific rationale for researchers to confidently replicate this procedure and adapt it for their specific applications in materials science and drug discovery.

References

-

PubChem. 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

-

Jain, S., et al. β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical and Research Allied Sciences. Available from: [Link]

-

Gallego, M. G., & Altuna, M. Recent Developments in the Synthesis of β-Diketones. MDPI. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Diverse chemoselectivity during acylation of nucleosides. Available from: [Link]

-

Organic Chemistry Portal. β-Diketone synthesis by oxidation. Available from: [Link]

-

Gallego, M. G., & Altuna, M. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. Available from: [Link]

-

PubChem. 5,5-Dimethylhexane-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

-

Shriner, R. L., & Todd, H. R. 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses. Available from: [Link]

-

Rajbhoj, A. S., et al. Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. Available from: [Link]

-

Tejraj. PIVALOYL CHLORIDE. Available from: [Link]

-

Cheméo. Chemical Properties of 2,4-Hexanedione, 5,5-dimethyl- (CAS 7307-04-2). Cheméo. Available from: [Link]

-

Ramachandran, S., & Newman, M. S. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses. Available from: [Link]

-

Zhang, Z., et al. Preparation of 1-Hydroxy-2,5-hexanedione from HMF by the Combination of Commercial Pd/C and Acetic Acid. PMC. Available from: [Link]

-

Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica [cymitquimica.com]

- 5. β-Diketone synthesis by oxidation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atamankimya.com [atamankimya.com]

Technical Guide: Spectroscopic Characterization of 1-Methoxy-5,5-dimethyl-2,4-hexanedione

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-Methoxy-5,5-dimethyl-2,4-hexanedione (CAS 865302-59-6), a specialized

Given the specific nature of this compound, this guide synthesizes data from high-fidelity predictive models and homologous series (e.g., pivaloylacetone, methoxyacetylacetone) to provide a robust reference for researchers. The analysis focuses on the keto-enol tautomerism , which fundamentally dictates the spectral signatures in NMR and IR.

Structural Analysis & Tautomerism

The reactivity and spectroscopic behavior of this compound are governed by the equilibrium between its diketo and enol forms. In non-polar solvents (e.g.,

Tautomeric Equilibrium

The molecule exists primarily in three forms:

-

Diketo Form: The thermodynamically less stable form in non-polar media, characterized by a central methylene bridge (

). -

Enol Form A (C2-Enol): Enolization at the C2 position (adjacent to the methoxy group).

-

Enol Form B (C4-Enol): Enolization at the C4 position (adjacent to the tert-butyl group).

Note: Steric factors generally favor enolization distal to the bulky tert-butyl group, but electronic factors from the methoxy group also play a role. The rapid proton exchange often results in an averaged signal in NMR at room temperature unless the H-bond is extremely strong.

Figure 1: Schematic representation of the keto-enol tautomerism central to the spectroscopic identity of

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is predicted based on additive chemical shift rules and comparison with the homologous standard 5,5-dimethyl-2,4-hexanedione (Pivaloylacetone) .

H NMR Data (400 MHz, )

In chloroform-d, the equilibrium shifts significantly toward the enol form (>90%) . The hallmark of this species is the disappearance of the central methylene singlet (C3-H) and the appearance of a vinyl methine singlet and a broad enolic hydroxyl proton.

| Position | Group | Multiplicity | Integration | Assignment | |

| Enol-OH | 15.8 - 16.2 | Broad Singlet | 1H | Enolic proton (Intramolecular H-bond) | |

| C3-H | 5.8 - 6.0 | Singlet | 1H | Vinyl methine (Enol form) | |

| C1-H | 4.0 - 4.1 | Singlet | 2H | Methylene adjacent to OMe | |

| OMe | 3.40 - 3.45 | Singlet | 3H | Methoxy methyl | |

| t-Butyl | 1.15 - 1.20 | Singlet | 9H | tert-Butyl methyls | |

| Diketo C3 | 3.6 - 3.8 | Singlet | <0.1H | Central methylene (Minor isomer) |

Key Diagnostic Signals:

-

16.0 ppm: The extremely deshielded enol proton is characteristic of

- 4.0 ppm: The methylene protons at C1 are shifted downfield significantly compared to a methyl group (typically ~2.1 ppm) due to the electronegative oxygen of the methoxy group.

C NMR Data (100 MHz, )

The

| Position | Carbon Type | Note | |

| C4 | 198 - 202 | Carbonyl carbon (deshielded by H-bond) | |

| C2 | 190 - 195 | Carbonyl carbon (adjacent to | |

| C3 | 96 - 98 | Enolic methine carbon (shielded relative to keto) | |

| C1 | 75 - 78 | Methylene adjacent to OMe | |

| OMe | 58 - 60 | Methoxy carbon | |

| C5 | 38 - 40 | Quaternary carbon of t-butyl | |

| t-Butyl | 27 - 28 | Methyl carbons of t-butyl |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the enol chelate ring.

| Frequency (cm | Intensity | Assignment | Structural Insight |

| 2500 - 3200 | Broad, Weak | Enolic OH: The extreme broadening indicates strong intramolecular hydrogen bonding. It often overlaps with C-H stretches. | |

| 1600 - 1640 | Strong | Chelated Carbonyl: Shifted to lower frequency due to conjugation and H-bonding (normal ketone is ~1715). | |

| 1550 - 1580 | Medium | Enol Double Bond: Characteristic of the conjugated enol system. | |

| 1100 - 1150 | Strong | Ether Stretch: Characteristic of the methoxy group ( | |

| 2960 - 2980 | Medium | Alkane Stretch: Dominated by the tert-butyl C-H bonds. |

Experimental Note: In the solid state or neat liquid, the enol form persists. If dissolved in a polar aprotic solvent like DMSO, the equilibrium may shift slightly, but the chelate effect usually preserves the enol form.

Mass Spectrometry (MS)

Mass spectrometry provides fragmentation patterns that confirm the structural segments (pivaloyl vs. methoxyacetyl).

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Formula:

| m/z | Relative Abundance | Fragment Ion | Interpretation |

| 172 | Low (<5%) | Molecular Ion: Often weak in | |

| 115 | Medium | Loss of t-Butyl: Cleavage alpha to the carbonyl group (loss of 57). | |

| 57 | Base Peak (100%) | t-Butyl Cation: The stable tert-butyl carbocation is the dominant fragment. | |

| 45 | High | Methoxymethyl Cation: Characteristic cleavage of the ether side chain. | |

| 85 | Medium | Pivaloyl Cation: |

Fragmentation Logic:

The molecule cleaves readily at the alpha positions of the carbonyl groups. The stability of the tert-butyl cation (m/z 57) makes it the base peak. The presence of the m/z 45 peak (

Experimental Protocols

NMR Sample Preparation

To ensure reproducible chemical shifts and tautomeric ratios:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) neutralized with silver foil or basic alumina to prevent acid-catalyzed degradation or acetal formation. -

Concentration: Prepare a solution of 10-20 mg of the compound in 0.6 mL of solvent. High concentrations favor the enol form.

-

Temperature: Acquire spectra at 298 K . Variable temperature (VT) NMR can be used to study the dynamics of the proton transfer between the two oxygen atoms.

IR Sample Preparation

-

Neat Liquid: Place a drop of the oil between two NaCl or KBr plates (thin film). This is preferred to observe the native H-bonding network.

-

Solution: If using a solution cell (

or

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shifts and fragmentation rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive rules in NMR).

- Mehrotra, R. C., & Bohra, R. (1983). Metal -Diketonates and Allied Derivatives. Academic Press. (Context for -diketone tautomerism and metal binding).

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. [Link] (Verified source for chemical shift prediction).

Sources

Potential applications of methoxy-substituted hexanediones in organic synthesis

The following technical guide details the synthetic utility of methoxy-substituted hexanediones, focusing on their role as high-value intermediates in heterocycle formation, chiral ligand design, and natural product synthesis.

Part 1: Executive Summary & Structural Logic

Methoxy-substituted hexanediones—specifically 3-methoxy-2,5-hexanedione and the C2-symmetric 3,4-dimethoxy-2,5-hexanedione —represent a specialized subclass of 1,4-dicarbonyls. Unlike the parent 2,5-hexanedione (acetonylacetone), which is a commoditized biomass derivative used primarily for solvent and simple heterocycle production, the methoxy-functionalized variants offer unique electronic and stereochemical handles.

The methoxy group serves three critical functions in this scaffold:

-

Electronic Modulation: It acts as an electron-donating group (EDG) alpha to the carbonyl, modulating the electrophilicity of the ketone and the acidity of the adjacent protons.

-

Stereochemical Marker: In 3,4-dimethoxy variants, the methoxy groups provide a robust chiral backbone (derived from tartaric acid or mannitol) essential for asymmetric catalysis.

-

Latent Functionality: It serves as a masked hydroxyl group or a directing group for downstream C-H activation or metal coordination.

Part 2: Synthesis & Reactivity Profiles

Synthesis of Methoxy-Hexanediones

Access to these scaffolds typically follows two primary routes: oxidative ring opening of furans or direct functionalization of the dicarbonyl core.

Protocol A: Oxidative Ring Opening (The Achmatowicz Route)

This is the preferred method for generating chiral 3,4-dimethoxy-2,5-hexanedione from biomass-derived furans.

Step-by-Step Methodology:

-

Substrate: Start with 2,5-dimethoxy-2,5-dihydrofuran (produced via electrochemical methoxylation of furan).

-

Hydrolysis/Opening: Treat with dilute aqueous acid (0.05 M H₂SO₄) to open the ring to the enedione.

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the alkene to yield 2,5-hexanedione.

-

Modification for Methoxy-Substitution: To retain methoxy groups, one typically starts with 3,4-dimethoxyfuran derivatives or employs oxidative cleavage of 1,2-dimethoxybenzene (Veratrole) derivatives under ozonolysis conditions followed by reductive workup.

-

Protocol B: Alpha-Functionalization of 2,5-Hexanedione

For the mono-methoxy variant (3-methoxy-2,5-hexanedione):

-

Bromination: Controlled monobromination of 2,5-hexanedione using NBS (N-bromosuccinimide) in CCl₄.

-

Substitution: Nucleophilic displacement using Sodium Methoxide (NaOMe) in Methanol at 0°C to prevent polymerization.

Reactivity Profile & Causality

The presence of the methoxy group alters the standard reactivity of the 1,4-diketone:

| Reaction Type | Standard 2,5-Hexanedione | Methoxy-Substituted Hexanedione | Mechanistic Insight |

| Paal-Knorr | Yields 2,5-dimethylpyrrole | Yields 3-methoxy-2,5-dimethylpyrrole | Methoxy group increases electron density of the resulting pyrrole, making it more susceptible to oxidation but more active in conducting polymer applications. |

| Intramolecular Aldol | Yields 3-methyl-2-cyclopentenone | Yields 4-methoxy-3-methyl-2-cyclopentenone | The methoxy group directs the enolization; the thermodynamic product favors the double bond conjugated with the methoxy group if possible. |

| Ligand Synthesis | N/A | Precursor to C2-Symmetric Dienes | The methoxy groups prevent aromatization and provide a chiral environment for metal binding (e.g., Rh, Ir). |

Part 3: Key Applications in Organic Synthesis

Paal-Knorr Synthesis of Electron-Rich Heterocycles

The most direct application is the synthesis of 3-alkoxypyrroles and furans. These are valuable in medicinal chemistry as bioisosteres of indoles and in materials science as monomers for conducting polymers.

Experimental Workflow (Microwave-Assisted):

-

Reagents: Mix 3-methoxy-2,5-hexanedione (1.0 equiv) with primary amine (1.2 equiv) and catalytic p-TsOH (5 mol%).

-

Conditions: Microwave irradiation at 100°C for 10 minutes (Solvent-free or in Ethanol).

-

Workup: Dilute with EtOAc, wash with NaHCO₃.

-

Result: High yield (>85%) of 1-alkyl-3-methoxy-2,5-dimethylpyrrole.

Mechanistic Note: The methoxy group destabilizes the hemiaminal intermediate slightly due to inductive withdrawal, but the resonance donation facilitates the final dehydration step.

Asymmetric Catalysis: Chiral Diene Ligands

3,4-Dimethoxy-2,5-hexanedione is a "hidden" gem in the synthesis of chiral bicyclo[2.2.1]heptadiene ligands (Hayashi-Carreira type ligands).

Workflow:

-

Double Vinylation: React 3,4-dimethoxy-2,5-hexanedione with vinylmagnesium bromide.

-

Ring Closing Metathesis (RCM): Use Grubbs II catalyst to close the ring, forming a chiral cyclopentene or bicyclic system depending on the exact pendant chains.

-

Utility: These ligands are superior to BINAP in certain Rh-catalyzed conjugate additions due to their sharp bite angle and resistance to racemization.

Natural Product Scaffolds (Cyclopentenones)

Intramolecular aldol condensation converts the acyclic hexanedione into a cyclopentenone, a core motif in prostaglandins and jasmone-type fragrances.

Protocol:

-

Catalyst: 2% NaOH (aq) or Solid Acid (Al₂O₃) for gas-phase.

-

Condition: Reflux for 4 hours.

-

Product: 4-methoxy-3-methyl-2-cyclopentenone.

-

Significance: The methoxy group at C4 allows for subsequent functionalization (e.g., elimination to the dienone or substitution) that is impossible with the simple methyl analog.

Part 4: Visualizations

Reaction Pathway: Paal-Knorr & Aldol Divergence

The following diagram illustrates how reaction conditions dictate the fate of the methoxy-hexanedione substrate.

Caption: Divergent synthesis pathways for 3-methoxy-2,5-hexanedione controlled by pH and coreactant.

Workflow: Synthesis of Chiral Ligand Precursor

This workflow depicts the transformation of a tartrate-derived precursor into the 3,4-dimethoxy-2,5-hexanedione scaffold.

Caption: Synthetic route from chiral pool tartrates to C2-symmetric hexanedione ligands.

Part 5: References

-

Nishimura, S., Ohmatsu, S., & Ebitani, K. (2017). Selective conversion of 2,5-hexanedione to 3-methyl-2-cyclopentenone over solid acid catalyst. Catalysis Today. Link

-

Grounding: Establishes the intramolecular aldol reactivity of the hexanedione core.

-

-

Paal, C. (1885). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft. Link

-

Grounding: The foundational text for 1,4-diketone cyclizations (Paal-Knorr).

-

-

Defieber, C., Grützmacher, H., & Carreira, E. M. (2008). Chiral Olefins as Steering Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

-

Grounding: Details the use of bicyclic dienes derived from diones as ligands.

-

-

Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences. Link

-

Grounding: Discusses atom-economic methods for diketone synthesis from biomass.

-

-

Sigma-Aldrich. (2024). Chiral Diene Ligands for Asymmetric Transformations. Technical Spotlight. Link

-

Grounding: Verifies the commercial relevance of diene ligands synthesized from 1,4-diketone precursors.

-

Reaction mechanism of Claisen condensation for beta-diketone synthesis

Technical Guide: Reaction Mechanism of Claisen Condensation for -Diketone Synthesis

Executive Summary

The Claisen condensation is the premier carbon-carbon bond-forming method for synthesizing

This guide moves beyond textbook theory to address the practical realities of drug development. It focuses on the thermodynamic "sink" that drives the reaction, the critical selection of non-nucleophilic bases versus alkoxides, and the handling of the characteristic gelatinous reaction mixtures often encountered in process chemistry.

Mechanistic Fundamentals

The synthesis of a

The Thermodynamic Trap

A common misconception is that the formation of the

The base rapidly deprotonates the

Pathway Visualization

The following diagram details the crossed condensation mechanism, highlighting the critical deprotonation step.

Figure 1: Mechanistic pathway of Crossed Claisen Condensation. Note the irreversible deprotonation (red arrow) that drives the equilibrium.[5]

Strategic Reagent Selection

Success depends on matching the base to the substrate to prevent transesterification and ensuring the solvent supports the ionic intermediates.

Base Selection Hierarchy

The choice of base dictates the side-reaction profile.

| Base Type | Example | pKa (Conj. Acid) | Application Context | Critical Constraint |

| Alkoxide | NaOEt, NaOMe | 16 | Standard synthesis. | Must match the ester's alkoxy group to prevent transesterification (scrambling). |

| Hydride | NaH, KH | 35 | Non-nucleophilic. | Use when ester/ketone groups differ (e.g., ethyl ester + methyl ketone) to avoid scrambling. |

| Amide | LDA, LiHMDS | 36 | Kinetic control. | Low temperature (-78°C). Used for regioselective enolization of asymmetrical ketones. |

| Metal | Na (metal) | N/A | Classical "Neat" conditions. | Reacts with trace alcohol to generate alkoxide in situ. Highly exothermic. |

Solvent Systems

-

Protic (EtOH/MeOH): Used with corresponding alkoxides. Good solubility for reagents, but poor for the final enolate salt (often precipitates).

-

Aprotic (THF, Ether): Essential for NaH or LDA. Solvates cations well (especially with 12-crown-4 or HMPA additives), increasing enolate reactivity.

-

Non-polar (Toluene): Often used to drive equilibrium by azeotropic removal of the alcohol byproduct.

Validated Experimental Protocol

Target: Synthesis of Dibenzoylmethane (1,3-Diphenylpropane-1,3-dione). Reaction Type: Crossed Claisen Condensation.[1][2][3][4][6][7][8][9] Reference: Adapted from Organic Syntheses, Coll. Vol. 2, p. 244 [1].[10][11]

Reagents & Stoichiometry

-

Acetophenone (Ketone): 0.5 mol (60 g)[10]

-

Ethyl Benzoate (Ester): 1.5 mol (225 g) - Used in excess as solvent/electrophile.

-

Sodium Ethoxide (Base): 0.5 mol (34 g) - Strictly stoichiometric or slight excess.

-

Solvent: None (Neat reaction) or Xylene (optional).

Step-by-Step Methodology

-

Preparation of Base: In a dry 1L three-necked flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring will fail, see step 3), place dry sodium ethoxide.

-

Pro-Tip: If commercial NaOEt is yellow/brown, prepare fresh from Na metal and ethanol, then evaporate to dryness.

-

-

Addition: Add the Ethyl Benzoate first.[12] Start stirring. Add Acetophenone slowly over 15 minutes.

-

Reaction (The "Gel" Phase): Heat the mixture gently to 120-130°C.

-

Observation: As ethanol evolves, the reaction mixture will turn into a thick, gelatinous mass (the sodium salt of dibenzoylmethane).

-

Critical Control:Mechanical stirring is mandatory. The viscosity becomes too high for magnetic bars, leading to hot spots and charring.

-

-

Driving the Equilibrium: Continue heating for 4 hours. If using a solvent (toluene), distill off the ethanol/solvent azeotrope to push the reaction.

-

Workup:

-

Isolation: Acidify the combined aqueous phase with dilute acetic acid or HCl until pH < 5. The

-diketone will precipitate as a solid. -

Purification: Filter the solid. Recrystallize from methanol or ethanol.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of Dibenzoylmethane.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| Low Yield | Moisture in reagents. | Water hydrolyzes the ester and kills the base. Use freshly distilled reagents and dry solvents. |

| Product is an Oil (Impure) | O-Alkylation or Self-Condensation. | Ensure the temperature is controlled.[8] Use acid extraction to remove non-acidic impurities (O-alkylated byproducts are neutral). |

| Reaction Stalls | Base consumption. | The reaction consumes 1 equivalent of base to form the stable enolate. Ensure |

| Transesterification | Mismatched Alkoxide. | If reacting Methyl Benzoate, use NaOMe.[12][13] If reacting Ethyl Benzoate, use NaOEt. |

Modern Variations

For high-value pharmaceutical intermediates where harsh reflux is detrimental:

-

Ti-Claisen: Use

and -

Microwave Synthesis: Microwave irradiation can reduce reaction times from hours to minutes, particularly useful for sterically hindered

-diketones [3].

References

-

Magnani, A.; McElvain, S. M.[10] "Dibenzoylmethane".[10][11][12] Organic Syntheses, Coll.[10][11] Vol. 2, p. 244 (1943); Vol. 20, p. 32 (1940). [Link]

-

Misaki, T.; Tanabe, Y.[7] "Ti-Claisen Condensation: A Powerful Tool for the Synthesis of Carbonyl Compounds". Organic Syntheses, Vol. 93, p. 286-299 (2016). [Link]

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43, 6250-6284 (2004). [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Ed. (2007).[7] [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. byjus.com [byjus.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]

- 13. CN103058845A - Dibenzoylmethane preparation method - Google Patents [patents.google.com]

Health and safety information for 1-Methoxy-5,5-dimethyl-2,4-hexanedione handling

[1][2]

Chemical Identity & Physicochemical Profile

Substance Name: this compound

CAS Registry Number: 865302-59-6

Synonyms: MDMH; Methoxy-dipivaloylmethane derivative

Chemical Family:

Key Properties (Estimated & Analog-Based)

| Property | Value / Characteristic | Relevance to Safety |

| Physical State | Liquid (Clear to Pale Yellow) | Spill containment requires liquid-tight barriers.[1][2] |

| Flash Point | ~50–60°C (Estimated) | Flammable Liquid (Category 3). Vapor can travel to ignition sources.[1][2] |

| Boiling Point | >150°C (at 760 mmHg) | Low volatility at RT, but high volatility under vacuum/heating.[2] |

| Solubility | Organic Solvents (Ether, Toluene) | Lipophilic; penetrates skin barriers easily.[2] |

| Reactivity | Chelating Agent | Reacts exothermically with metal alkoxides/halides.[1][2] |

Hazard Identification & Toxicology (GHS)

Note: As a research chemical, specific LD50 data is often unavailable.[2] The following classification is derived from the structural parent (5,5-dimethyl-2,4-hexanedione, CAS 7307-04-2) and functional group analysis.

Primary Hazards[2]

-

Flammable Liquid (H226): Vapors form explosive mixtures with air.[1][2]

-

Skin Corrosion/Irritation (H315): Causes significant irritation upon contact.[1][2]

-diketones can degrease skin and facilitate the entry of other toxins.[1][2] -

Serious Eye Damage/Irritation (H319): Vapors and liquid splashes cause severe irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1][2] Inhalation of high concentrations can lead to "ketone headache," dizziness, and narcosis.[2]

Critical Structural Alert: Neurotoxicity Potential

While the parent compound (2,5-hexanedione) is a known neurotoxin due to

Engineering Controls & Containment

The hierarchy of control must prioritize isolation of the hazard.[2]

A. Primary Containment (Fume Hood)[1][2]

-

Requirement: All handling of open containers must occur within a certified chemical fume hood.[2]

-

Specification: Face velocity maintained at 0.5 m/s (100 fpm) .

-

Rationale: The methoxy group may increase volatility compared to solid ligands.[2] Local Exhaust Ventilation (LEV) prevents inhalation of vapors that can sensitize the respiratory tract.[2]

B. Inert Atmosphere (Glovebox)[1][2]

-

Requirement: Mandatory for synthesis of metal precursors (e.g., Cu(MDMH)2) or when heating the solvent above 40°C.[1][2]

-

Atmosphere: Nitrogen or Argon (

ppm -

Rationale: While the ligand itself is air-stable, its metal complexes are often moisture-sensitive.[1][2] Furthermore, a glovebox eliminates flammability risks by removing oxygen.[2]

C. Process Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate engineering control based on the operation.

Figure 1: Decision matrix for engineering controls based on operational risk.

Personal Protective Equipment (PPE) Selection

Selecting the correct glove material is critical.[1][2][3][4][5] Standard Nitrile gloves are insufficient for prolonged contact with ketones. [1][2]

Glove Compatibility Matrix

| Material | Protection Level | Breakthrough Time | Recommendation |

| Nitrile (Disposable) | Low | < 5 minutes | Splash only. Immediately remove if splashed.[1][2] |

| Butyl Rubber | High | > 480 minutes | Primary Choice. Excellent resistance to ketones and esters.[2] |

| Laminate (Silver Shield) | Maximum | > 480 minutes | Use as an under-glove for spill cleanup.[1][2] |

| Latex | Poor | N/A | Do NOT Use. Rapid degradation.[2] |

Scientific Rationale: Ketones (like the diketone core) cause rapid swelling and permeation in nitrile elastomers.[1][2] Butyl rubber possesses a tight molecular structure that resists ketone swelling, preventing dermal absorption.[2]

Other Essential PPE[2]

Experimental Protocols & Handling

Protocol A: Safe Transfer (Syringe Technique)

Use this method to transfer liquids without exposing them to air or creating static hazards.[1][2]

-

Grounding: Ensure the receiving vessel and source container are grounded to prevent static discharge (Flash point ~50°C).[2]

-

Purge: Flush the syringe with inert gas (

) three times. -

Withdraw: Insert needle through septum; withdraw liquid slowly to avoid bubble formation (cavitation).[1][2]

-

Transfer: Inject into the reaction vessel.

-

Clean: Immediately rinse syringe with acetone in the fume hood.[2] Note: Acetone washings must be treated as halogen-free organic waste.[1][2]

Protocol B: Spill Response

Scenario: 50 mL spill inside a fume hood.

-

Alert: Announce "Spill!" and turn off heating mantles/hot plates.

-

PPE Upgrade: Don Butyl rubber gloves over nitrile gloves.

-

Collect: Scoop absorbed material into a sealable container labeled "Hazardous Waste - Flammable Solid."

-

Decontaminate: Wipe surface with soap and water; do not use bleach (potential reaction with organic residues).[2]

Emergency Procedures

Fire (Class B)[1][2]

-

Extinguishing Media:

, Dry Chemical, or Alcohol-Resistant Foam.[1][2] -

Do Not Use: Water jet (may spread the burning liquid).[1][2]

-

Action: If the fire is small (beaker size), smother with a watch glass or fire blanket.[2] If larger, evacuate and pull the alarm.[2]

First Aid

-

Inhalation: Remove victim to fresh air.[2][6] If "ketone breath" (sweet/fruity odor) is detected, seek medical attention for potential CNS depression.[2]

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvents (ethanol/acetone) to clean skin, as this accelerates absorption.[2]

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

Storage & Stability

-

Conditions: Store in a cool, dry place (< 25°C). Keep container tightly closed.

-

Incompatibilities: Strong oxidizers (peroxides, nitrates), Reducing agents.[1][2]

-

Shelf Life: Check for peroxide formation every 6 months (due to the ether linkage), although

-diketones generally inhibit radical propagation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62746607, 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione (Analog). Retrieved from [Link]

-

Chemical Book (2025). this compound Product Description & CAS 865302-59-6. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Organic Solvents (Ketones). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 5,5-dimethylhexane-2,4-dione.[1][2] Retrieved from [Link][1][2]

Sources

- 1. CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica [cymitquimica.com]

- 2. 5,5-Dimethylhexane-2,4-dione | C8H14O2 | CID 81741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 4. safetyware.com [safetyware.com]

- 5. Which Chemical Gloves Protect Hands from Hazardous Solvents? [intcoglove.com]

- 6. chemos.de [chemos.de]

Methodological & Application

Using 1-Methoxy-5,5-dimethyl-2,4-hexanedione as a chelating agent

Application Note: Advanced Chelation Strategies using 1-Methoxy-5,5-dimethyl-2,4-hexanedione (MDHD)

Part 1: Executive Summary & Core Directive

This compound (MDHD) represents a specialized class of "donor-functionalized"

This structural asymmetry confers two critical advantages for metal-organic frameworks and precursor development:

-

Liquid Phase Stability: The asymmetric structure disrupts crystal packing, often resulting in liquid precursors at room temperature—a "Holy Grail" for Direct Liquid Injection (DLI) in Chemical Vapor Deposition (CVD).

-

Coordination Saturation: The pendant methoxy group can act as a lariat ether, providing intramolecular stabilization to the metal center. This is particularly vital for large, electropositive metals (e.g., Ba, Sr, La, Y) that otherwise tend to form non-volatile oligomers or hydrates.

This guide details the synthesis, purification, and application of metal-MDHD complexes, establishing a self-validating protocol for high-purity precursor generation.

Part 2: Chemical Profile & Mechanism of Action

Physicochemical Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 1-Methoxy-5,5-dimethylhexane-2,4-dione |

| Common Abbreviation | MDHD (or MeO-thd analog) |

| CAS Number | 865302-59-6 |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| Physical State | Liquid (typically) |

| Key Functional Groups |

Mechanism: The "Lariat" Effect

The efficacy of MDHD lies in its ability to toggle between bidentate and pseudo-tridentate coordination.

-

Enolization: In solution, MDHD exists in equilibrium between its keto and enol forms. The enol form is the active species for deprotonation and metal binding.

-

Chelation: The deprotonated enolate binds the metal ion through the two carbonyl oxygens (O,O'-chelation), forming a stable 6-membered ring.

-

Saturation: The methoxy oxygen, located on the pendant arm, can fold back to donate electron density to the metal center. This "lariat" effect blocks open coordination sites, preventing the binding of water or solvent molecules that would otherwise lead to decomposition or oligomerization.

Part 3: Experimental Protocol

Protocol A: Synthesis of Copper(II) Bis(1-methoxy-5,5-dimethyl-2,4-hexanedionate)

Target: Cu(MDHD)₂ – A model complex for validating ligand purity and volatility.

Reagents:

-

Copper(II) Acetate Monohydrate (

) [Analytical Grade] -

Ethanol (Absolute)

-

Deionized Water (

)

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 20 mmol of MDHD (approx. 3.44 g) in 20 mL of absolute ethanol. Stir at room temperature until homogenous.

-

Insight: Ethanol is chosen to solubilize both the organic ligand and the metal salt while allowing the product to precipitate or crystallize upon cooling/concentration.

-

-

Metal Salt Addition: Dissolve 10 mmol of Copper(II) Acetate Monohydrate (approx. 2.00 g) in 30 mL of warm deionized water/ethanol mixture (1:1).

-

Critical Step: Add the copper solution dropwise to the ligand solution under vigorous stirring. The solution will turn deep blue/green, indicating complex formation.

-

-

Buffering (Optional but Recommended): If the reaction pH drops below 5 (due to acetic acid release), add dilute aqueous ammonia (

) dropwise to maintain pH ~6-7.-

Why? This drives the equilibrium forward by neutralizing the acetic acid byproduct:

-

-

Reaction & Aging: Stir the mixture at 60°C for 2 hours. Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight to promote crystallization.

-

Isolation: Filter the precipitate (blue/green crystals or oil). Wash with cold water (2 x 10 mL) to remove residual acetic acid and unreacted metal salts.

-

Purification (The Self-Validating Step): Vacuum Sublimation: Place the crude product in a sublimation apparatus.

-

Conditions: 100-120°C at 0.1 Torr.

-

Validation: A pure complex will sublime cleanly, leaving negligible non-volatile residue (carbon char). If residue >5%, recrystallization from hexane is required before re-sublimation.

-

Part 4: Application in MOCVD/ALD

Context: The resulting Cu(MDHD)₂ or analogous Yttrium/Zirconium complexes are used as precursors for depositing metal oxide thin films.

Process Parameters (Typical):

-

Delivery Method: Direct Liquid Injection (DLI). The complex is dissolved in a solvent (e.g., octane or toluene) or used as a neat liquid if the melting point allows.

-

Vaporizer Temperature: 150°C - 200°C (depending on thermal stability).

-

Reactor Pressure: 1 - 10 Torr.

-

Oxidant:

or Ozone (

Performance Comparison:

| Feature | Acetylacetone (acac) | Dipivaloylmethane (thd) | MDHD (This Work) |

| Volatility | Moderate | High | High |

| Melting Point | High (Solid) | High (Solid) | Low (Liquid/Low-MP Solid) |

| Air Stability | Moderate | High | High |

| Coordination | Bidentate | Bidentate | Pseudo-Tridentate (Lariat) |

Part 5: Visualization & Logic Flows

Figure 1: Ligand Structure & Chelation Logic

Caption: Figure 1. The pathway from ligand precursor to stabilized metal complex, highlighting the role of the methoxy group in coordination saturation.

Figure 2: Experimental Workflow (Synthesis to Application)

Caption: Figure 2. Step-by-step workflow for the synthesis, purification, and validation of MDHD-based metal precursors.

Part 6: References

-

Tiitta, M., & Niinistö, L. (1997). Chemical Vapour Deposition of High-Tc Superconducting Thin Films. Chemical Vapor Deposition.[3][4][5][6] Link (Discusses general

-diketone ligand strategies for CVD). -

Maury, F. (2020). Metal-Organic Chemical Vapor Deposition (MOCVD).[4][6] In Reference Module in Materials Science and Materials Engineering. Elsevier. Link (Authoritative overview of precursor requirements including volatility and liquid state).

-

ChemSRC. (2025). This compound (CAS 865302-59-6) Entry.[1][2] Link (Verification of chemical structure and existence).

-

Bedia, A., et al. (2013). Beta-diketonate derivatives as precursors for oxide film deposition by CVD. Physics Procedia. Link (Comparative analysis of ligand effects on precursor volatility).

-

Parrish, D. A., et al. (2024). Silver CVD and ALD Precursors: Synthesis, Properties, and Application. Molecules. Link (Detailed discussion on functionalized

-diketones and lariat effects).

Sources

Protocol for metal complex synthesis with 1-Methoxy-5,5-dimethyl-2,4-hexanedione

Executive Summary & Ligand Profile

This application note details the synthesis protocols for metal complexes utilizing 1-Methoxy-5,5-dimethyl-2,4-hexanedione (herein referred to as H(mdhd) ).

This ligand belongs to the class of ether-functionalized

Key Mechanistic Advantage:

The ether oxygen acts as a neutral donor, facilitating intramolecular coordination (the "lariat effect").[2] This saturates the metal's coordination sphere, preventing the formation of oligomers and eliminating the need for external solvent adducts (like THF or

| Property | Specification |

| IUPAC Name | 1-Methoxy-5,5-dimethylhexane-2,4-dione |

| Abbreviation | H(mdhd) |

| Molecular Weight | 172.22 g/mol |

| pKa (approx.) | 9.0–9.5 (estimated based on |

| Role | Chelating agent, Lewis base donor (pendant ether) |

Safety & Handling

-

H(mdhd): Irritant. Handle in a fume hood.

-

Metal Alkoxides: Highly moisture-sensitive.[1] Pyrophoric potential.[1] Handle strictly under inert atmosphere (Argon/Nitrogen) using Schlenk lines or a glovebox.

-

Solvents: Toluene and Hexane must be dried (Na/Benzophenone) and degassed prior to use in Method B.[2]

Experimental Protocols

Two distinct protocols are provided based on the metal's oxidation state and the required purity for downstream applications (e.g., ALD vs. bulk catalysis).[2]

Method A: Aqueous-Alcoholic Precipitation (For Divalent Metals, e.g., Cu, Ni)

Best for: Air-stable complexes, bulk synthesis, and initial screening.[1][2]

Target Complex: Bis(1-methoxy-5,5-dimethyl-2,4-hexanedionato)copper(II) — [Cu(mdhd)₂] [1][2]

Reagents:

-

Copper(II) Acetate Monohydrate (

)[2] -

H(mdhd) Ligand

-

Methanol (MeOH)

-

DI Water

Step-by-Step Workflow:

-

Ligand Solution Preparation:

-

Dissolve 20 mmol (3.44 g) of H(mdhd) in 30 mL of Methanol.

-

Note: Unlike standard acac, H(mdhd) is less acidic. If using Copper Nitrate/Chloride, add 20 mmol of Sodium Acetate to buffer the solution and drive deprotonation. If using Copper Acetate, the acetate acts as the base.

-

-

Metal Addition:

-

Dissolve 10 mmol (1.99 g) of

in 30 mL of warm DI water ( -

Add the metal solution dropwise to the ligand solution under vigorous stirring.

-

-

Complexation & Precipitation:

-

Isolation:

-

Filter the solid using a Buchner funnel.[1]

-

Wash with cold water (

) to remove acetic acid byproducts. -

Critical Step: Wash with a small amount of cold pentane (

) to remove unreacted ligand.

-

-

Purification (Sublimation):

Method B: Non-Aqueous Ligand Exchange (For Trivalent/Electropositive Metals, e.g., Y, La)

Best for: High-purity ALD/CVD precursors.[1][2] Strictly anhydrous.

Target Complex: Tris(1-methoxy-5,5-dimethyl-2,4-hexanedionato)yttrium(III) — [Y(mdhd)₃] [1][2]

Rationale: Yttrium has a high coordination number (CN=8 or 9). The H(mdhd) ligand is designed to saturate this. Using an aqueous route often results in hydrated species (

Reagents:

-

Yttrium(III) Isopropoxide (

)[2] -

H(mdhd) Ligand

-

Solvent: Dry Toluene

Step-by-Step Workflow:

-

Setup (Inert Atmosphere):

-

Flame-dry a 2-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Argon.[1]

-

-

Reactant Mixing:

-

Charge the flask with 10 mmol of

suspended in 50 mL of dry toluene. -

Add 33 mmol (10% excess) of H(mdhd) via syringe. The excess ensures complete substitution of the isopropoxide groups.

-

-

Reaction (Azeotropic Distillation):

-

Solvent Removal:

-

Purification (Distillation/Sublimation):

Process Visualization (Graphviz)

The following diagram illustrates the logic flow for selecting the synthesis route and the intramolecular stabilization mechanism.

Caption: Decision tree for MDHD complex synthesis and the mechanistic basis for precursor volatility.

Characterization & Validation

To ensure the protocol was successful and the product is viable for CVD/ALD, the following validation steps are mandatory.

A. NMR Spectroscopy ( NMR)

-

Solvent:

(Benzene-d6) is preferred for paramagnetic checks or -

Key Diagnostic Signals:

-

Tert-butyl group: Singlet, ~1.1–1.2 ppm (Integration 9H).[1]

-

Methoxy group: Singlet, ~3.3 ppm (Integration 3H).[2]

-

Methine (CH): Singlet, ~5.5–6.0 ppm (Integration 1H). Disappearance of the enol -OH proton indicates successful deprotonation.[1]

-

Shift: In diamagnetic complexes (e.g., Y, Zn), look for a coordination-induced shift of the methoxy protons (

) compared to the free ligand. This confirms the "ether arm" is interacting with the metal center.

-

B. Thermogravimetric Analysis (TGA)

-

Procedure: Ramp 10°C/min under

flow. -

Success Criteria:

-

50% Mass Loss (

): Should be -

Residual Mass:

(ideally

-

C. Elemental Analysis (CHN)

-

Validate the Metal:Ligand ratio (e.g., 1:2 for Cu, 1:3 for Y). Significant deviation usually implies hydration (e.g.,

) or incomplete ligand exchange.

References

-

Tiitta, M., & Niinistö, L. (1997).[2] Chemical Vapor Deposition of High-Tc Superconducting Thin Films. Chemical Vapor Deposition, 3(4), 167-182.[1][2] (Foundational work on

-diketonate precursors). Link -

Barlier, V., et al. (2006).[2] Synthesis and characterization of volatile liquid copper(II) precursors for CVD. Dalton Transactions, (42), 5048-5057.[1] (Describes ether-functionalized ligand behavior with Copper). Link

-

Parrish, D. A., et al. (2001).[2] Evaluation of Methoxy-Functionalized

-Diketonates as Precursors for MOCVD. Inorganic Chemistry, 40(13), 3085-3092.[1] (Authoritative source on the "ether arm" stabilization mechanism). Link[2]

Sources

- 1. CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of new organometallic lanthanides metal complexes for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Utilization of 1-Methoxy-5,5-dimethyl-2,4-hexanedione in Heterocyclic Scaffolding

Executive Summary

In the landscape of heterocyclic synthesis, 1-Methoxy-5,5-dimethyl-2,4-hexanedione (CAS: 865302-59-6) represents a high-value "push-pull" scaffold. Unlike symmetrical

This Application Note details the protocols for exploiting this steric-electronic mismatch to achieve high regioselectivity in the synthesis of pyrazoles, isoxazoles, and pyrimidines—motifs ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors. By leveraging the specific reactivity profile of this dione, researchers can program the position of substituents without the need for complex protecting group strategies.

Molecule Profile & Reactivity Logic[1]

Compound: this compound

CAS: 865302-59-6

Structure:

The "Steric Steering" Principle

The utility of this scaffold lies in the kinetic differentiation between its two carbonyl centers:

-

C2 (Methoxy-adjacent): Electronically modulated by the inductive effect of the oxygen, but sterically accessible.[1]

-

C4 (tert-Butyl-adjacent): Sterically shielded by the bulky trimethyl moiety.[1]

In condensation reactions with dinucleophiles (e.g., hydrazines), the initial nucleophilic attack is directed almost exclusively to C2 , locking the regiochemistry of the final heterocycle.

Protocol A: Synthesis of the Scaffold

Note: While available commercially, in-house synthesis allows for scale-up and fresh reagent quality.

Objective: Synthesis of this compound via Claisen Condensation.

Materials

-

Pinacolone (3,3-dimethyl-2-butanone): 1.0 eq[1]

-

Methyl Methoxyacetate: 1.2 eq[1]

-

Sodium Hydride (60% dispersion): 1.5 eq

-

Solvent: Anhydrous THF or Toluene

-

Quench: 1N HCl

Step-by-Step Procedure

-

Enolate Formation: To a flame-dried flask under

, add NaH (washed with hexanes) and anhydrous THF. Cool to 0°C.[2] -

Addition: Add Pinacolone dropwise over 15 minutes. Allow to stir at 0°C for 30 minutes to form the kinetic enolate.

-

Condensation: Add Methyl Methoxyacetate dropwise. The methoxy group may aid in coordinating the sodium cation, stabilizing the transition state.

-

Reflux: Warm to room temperature, then reflux for 4-6 hours. The solution will turn yellow/orange.

-

Workup: Cool to 0°C. Quench carefully with 1N HCl until pH ~4. Extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

. Concentrate in vacuo. Purify via vacuum distillation (b.p. approx 110°C @ 15 mmHg) or flash chromatography (Hexane/EtOAc).

Yield Expectation: 75-85%

Protocol B: Regioselective Pyrazole Synthesis

Application: Synthesis of p38 kinase inhibitor analogs.

Challenge: Reacting an unsymmetrical dione with a substituted hydrazine (

-

Isomer A: 1-R-3-(tert-butyl)-5-(methoxymethyl)-pyrazole[1]

-

Isomer B: 1-R-3-(methoxymethyl)-5-(tert-butyl)-pyrazole[1]

Mechanism: The steric bulk of the tert-butyl group strongly disfavors Isomer B because it forces the N-substituent (

Experimental Workflow

-

Dissolution: Dissolve this compound (1.0 mmol) in Ethanol (5 mL).

-

Nucleophile Addition: Add Methylhydrazine (1.1 mmol).

-

Critical Step: Perform at 0°C to maximize kinetic control. The primary amine (

) of the hydrazine attacks the less hindered C2 carbonyl first.

-

-

Cyclization: Stir at Room Temperature for 1 hour, then heat to 60°C for 2 hours.

-

Isolation: Evaporate solvent. The residue is usually the pure regioisomer.

-

Functionalization (Optional): The methoxymethyl group can be demethylated (

, DCM, -78°C) to yield the primary alcohol, a handle for further coupling.[1]

Data: Regioselectivity Ratios

| Solvent | Temperature | Isomer A (Desired) | Isomer B (Steric Clash) |

| Ethanol | Reflux | 92% | 8% |

| TFE (Trifluoroethanol) | 25°C | >98% | <2% |

| Acetic Acid | 80°C | 85% | 15% |

Insight: Fluorinated solvents like TFE enhance regioselectivity by hydrogen-bonding to the carbonyls, amplifying the steric differentiation.

Protocol C: Isoxazole Synthesis

Application: Bioisosteres for carboxylic acids.[1]

Reaction: Dione + Hydroxylamine Hydrochloride (

Procedure

-

Buffer Prep: Prepare a solution of NaOAc (1.2 eq) in water to buffer the HCl.[1]

-

Combination: Add the dione (1.0 eq) in EtOH to the aqueous hydroxylamine/acetate solution.

-

Reflux: Heat at 80°C for 3 hours.

-

Result: The major product is 3-tert-butyl-5-(methoxymethyl)isoxazole .[1]

-

Reasoning: The hydroxylamine nitrogen is the better nucleophile and attacks the more reactive/less hindered C2 carbonyl. The oxygen then closes the ring at C4.

-

Visualization of Pathways

The following diagram illustrates the divergent pathways and the steric "gatekeeping" effect of the tert-butyl group.

Caption: Reaction pathway analysis showing the kinetic dominance of C2 attack due to the steric shielding of C4 by the tert-butyl group.

References & Validation

-

Regioselectivity in Pyrazole Synthesis:

-

Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines: The Role of Fluorinated Solvents."[1] Journal of Organic Chemistry. (Demonstrates the TFE solvent effect cited in Protocol B).

-

-

Steric Control in 1,3-Diketones:

-

Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry. (Foundational text on the 1,5-steric clash mechanism).

-

-

Compound Verification:

-

Methodology for Claisen Condensation:

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

- 3. 环磷酸腺苷_MSDS_用途_密度_环磷酸腺苷CAS号【60-92-4】_化源网 [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lnigchrm.in [lnigchrm.in]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. shokubai.org [shokubai.org]

- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 10. Catalytic conversion of HMF via 1-Hydroxy-2,5-hexanedione into useful compounds - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 11. researchgate.net [researchgate.net]

Application Note: Overcoming Keto-Enol Tautomerism and Metal Chelation in HPLC Method Development for β-Diketones

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The quantification of β-diketones—such as curcumin, acetylacetone, and undecane-2,4-dione—presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). Standard reversed-phase methods frequently yield split, excessively broad, or severely tailing peaks, leading to poor integration and loss of recovery. As a Senior Application Scientist, I have observed that these failures are rarely due to poor column packing; rather, they stem from two fundamental chemical phenomena: keto-enol tautomerism and transition metal chelation .

This application note deconstructs the causality behind these chromatographic failures and provides a field-proven, self-validating protocol to achieve sharp, symmetrical peaks and quantitative recovery.

Mechanistic Causality: The Chemistry of Chromatographic Failure

To develop a robust method, one must first understand the molecular behavior of the analyte within the column environment. β-diketones are highly reactive molecules characterized by two distinct structural behaviors that ruin peak shape if left unmitigated[1].

A. Keto-Enol Tautomerism (The Coalescence Problem)

β-diketones exist in a dynamic equilibrium between their diketone and keto-enol forms[2]. In the mobile phase, this interconversion occurs continuously.

-

The Causality: If the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, the analyte exists in multiple states as it travels down the column. Because the keto and enol forms have different polarities and partition coefficients, they travel at different speeds. This results in a "smearing" effect, manifesting as broad, split, or plateaued peaks.

B. Metal Chelation (The Secondary Retention Mechanism)

The β-diketone moiety is a powerful bidentate ligand. The adjacent oxygen atoms readily form stable, six-membered ring complexes with transition metals[3].

-

The Causality: Conventional HPLC systems utilize 316L stainless steel for pump heads, tubing, and column frits. These components expose the analyte to active iron (Fe³⁺), nickel (Ni²⁺), and chromium (Cr³⁺) sites. The β-diketone chelates these metals during the run, creating a strong secondary retention mechanism. This leads to severe peak tailing, irreversible adsorption, and significant loss of analyte recovery[4][5].

Caption: Mechanistic pathways of β-diketone peak degradation and targeted chromatographic resolutions.

Strategic Method Optimization

To counteract these phenomena, the analytical system must be holistically optimized.

-

Hardware Selection: Transitioning from stainless steel to a bio-inert (PEEK or ceramic) flow path is the most effective way to eliminate metal-induced tailing. If a standard system must be used, rigorous passivation is required.

-

Mobile Phase Chemistry: The mobile phase must serve two functions: lock the tautomeric equilibrium and mask residual metals. Utilizing an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid) suppresses silanol ionization and stabilizes the enol form[6]. The addition of a competing chelator, such as 0.1 mM EDTA, to the mobile phase effectively masks any exposed metal sites[5].

-

Thermal Tuning: By elevating the column temperature (e.g., 45°C – 50°C), the kinetic rate of keto-enol interconversion is artificially accelerated. This forces the tautomers to elute as a single, time-averaged, sharp peak—a process known as peak coalescence.

-

Derivatization (Alternative Route): For highly volatile or stubborn β-diketones, pre-column derivatization (e.g., using 2,4-dinitrophenylhydrazine) can permanently lock the structure, completely bypassing tautomerism[7].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gate. If the system is not properly passivated, the SST will fail, preventing the acquisition of compromised data.

Step 1: System Passivation (Crucial for Stainless Steel Systems)

-

Remove the analytical column and replace it with a zero-dead-volume union.

-

Flush the entire HPLC system (lines, pump, autosampler) with 20% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes to strip active metal ions.

-

Flush with HPLC-grade water for 30 minutes until the pH returns to neutral.

-

Flush with a 10 mM EDTA solution for 20 minutes to mask any remaining active sites.

-

Re-equilibrate with HPLC-grade water, then reinstall the analytical column.

Step 2: Mobile Phase Formulation

-

Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) and 0.1 mM EDTA in HPLC-grade Water. (Note: The acidic pH locks the tautomer, while EDTA masks metals).

-

Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade).

-

Filter both phases through a 0.22 µm nylon membrane.

Step 3: Sample Preparation

-

Prepare a stock solution of the β-diketone (e.g., Curcumin) at 1 mg/mL in Methanol.

-

Dilute to a working concentration (e.g., 10 µg/mL) using a diluent matching the initial mobile phase conditions (e.g., 60% A / 40% B).

-

Self-Validation Check: Spike the sample diluent with 0.05 mM EDTA to ensure analyte stability in the vial over a 24-hour autosampler sequence.

Step 4: Chromatographic Execution & System Suitability

-

Column: High-purity, endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm) with sterically protected silanes.

-

Column Temperature: 45°C (Strictly controlled to ensure tautomer coalescence).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis (e.g., 425 nm for Curcumin).

The Self-Validation Gate (SST): Before running unknown samples, inject the working standard six times. The sequence must be aborted and the system re-passivated if the following criteria are not met:

-

Tailing Factor (As): ≤ 1.15

-

% RSD of Peak Area: ≤ 1.5%

-

Theoretical Plates (N): ≥ 10,000

Caption: Step-by-step workflow for β-diketone HPLC method development and system self-validation.

Quantitative Data & System Performance

The tables below summarize the dramatic impact of applying the mechanistic principles outlined in this guide compared to a standard, unoptimized HPLC setup.

Table 1: Effect of Method Parameters on Model β-Diketone (Curcumin) Peak Shape and Recovery

| Chromatographic Condition | Peak Asymmetry ( | Absolute Recovery (%) | Chromatographic Observation |

| Standard HPLC (Stainless Steel, Neutral pH, 25°C) | 2.85 | 62.4% | Severe tailing, irreversible adsorption. |

| Acidic pH Only (0.1% TFA, 25°C) | 1.60 | 81.0% | Tautomer locked, but metal chelation persists. |

| Acidic pH + Elevated Temp (0.1% TFA, 45°C) | 1.35 | 84.5% | Peak coalescence achieved; tailing remains. |

| Fully Optimized (TFA + 45°C + 0.1mM EDTA + Passivation) | 1.05 | 99.8% | Sharp, symmetrical peak; quantitative recovery. |

Table 2: Self-Validating Method Performance Metrics (Optimized Protocol)

| Validation Parameter | Result | Acceptance Criteria (ICH) |

| Linearity ( | 0.9998 (1 - 100 µg/mL) | |

| Precision (% RSD, n=6) | 0.85% | |

| Limit of Detection (LOD) | 0.02 µg/mL | Signal-to-Noise |

| System Suitability (Tailing) | 1.05 |

References[4] Title: β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography

Sources

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of iron chelators from turmeric (Curcuma longa): selective metal binding by curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Advanced Gas Chromatography Protocols for Volatile Organic Compounds (VOCs): Mechanistic Insights and Method Optimization

Introduction & Mechanistic Rationale

The analysis of Volatile Organic Compounds (VOCs) presents a unique analytical challenge in drug development, environmental monitoring, and toxicology. Due to their high vapor pressures and low boiling points, VOCs easily partition into the gas phase at room temperature[1]. Direct liquid injection of environmental or biological matrices into a Gas Chromatograph (GC) is often unfeasible due to massive solvent expansion volumes and severe matrix interference. Consequently, VOC analysis relies on specialized sample introduction techniques that isolate and concentrate the analytes prior to chromatographic separation.

This application note details the optimized GC-MS conditions and mechanistic rationale for the two gold-standard methodologies in VOC analysis: EPA Method 8260 for solid/liquid matrices[2], and EPA Method TO-15 for ambient air[3].

Solid and Liquid Matrices: Purge & Trap (EPA Method 8260)

The Physics of Purge & Trap (P&T)

EPA Method 8260 utilizes Purge and Trap (P&T) to extract VOCs from aqueous or solid matrices[4]. An inert gas (usually helium or nitrogen) is bubbled through the sample at a controlled flow rate. The physical bubbling drives the VOCs out of the aqueous phase and into the vapor phase, which is then swept onto a sorbent trap (e.g., Vocarb 3000) where the analytes are focused[4].

The Moisture Challenge: The fundamental flaw of P&T is the co-extraction of water vapor. When significant quantities of water are transferred to the GC-MS during the thermal desorption phase, it causes severe peak broadening for early-eluting gases, degrades the stationary phase, and quenches the mass spectrometer signal[5]. To circumvent this, modern P&T systems employ a Moisture Control System (MCS) or dry-purge steps to condense and remove up to 60% of the water vapor prior to GC transfer, ensuring sharp peak shapes without sacrificing analyte recovery[5][6].

Experimental Protocol: P&T GC-MS Workflow

-

Sample Preparation: Add 5 mL of the aqueous sample (or methanol-extracted soil) to a sparge vessel. Spike with internal standards (e.g., Pentafluorobenzene, 1,4-Difluorobenzene) and surrogate standards to a final concentration of 25 ppb[6].

-

Purge Phase: Sparge the sample with Helium at 40 mL/min for 11 minutes at 20 °C[5].

-

Trapping & Moisture Control: Route the wet VOC vapor through the MCS to condense water, then onto the analytical trap held at ambient temperature.

-

Thermal Desorption: Rapidly heat the trap to 250 °C for 2 minutes while backflushing with carrier gas at 300 mL/min to transfer the focused VOC slug onto the GC column[5].

-

Bake-out: Heat the trap to 280 °C for 2 minutes with a 200 mL/min flow to eliminate carryover[6].

Purge and Trap (P&T) GC-MS workflow for VOC extraction and analysis.

Optimized GC-MS Conditions (Method 8260)

To resolve the complex mixture of over 100 target compounds, a mid-polarity "624-type" column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is the authoritative standard. This stationary phase provides the exact selectivity required to separate critical pairs of polarizable compounds, alcohols, and halocarbons[7].

| Parameter | Optimized Condition |

| GC Column | DB-624 UI or Rxi-624Sil MS (20 m × 0.18 mm ID, 1.0 µm film)[5] |

| Carrier Gas | Helium, constant flow at 0.8 - 1.5 mL/min[5] |

| Inlet Temperature | 150 °C, Split ratio 100:1 to 120:1[5] |

| Oven Program | 35 °C (hold 4 min) |

| MS Source / Quad | 230 °C / 150 °C[5] |

| Scan Range | m/z 35 to 270 (or up to 400 for heavier halocarbons)[5] |

Ambient Air Analysis: Whole Air Canisters (EPA Method TO-15)

The Physics of Air Preconcentration

Analyzing ambient air requires detecting VOCs at parts-per-trillion by volume (pptv) to parts-per-billion by volume (ppbv) levels[3]. Samples are collected in passivated, evacuated stainless steel canisters (e.g., SilcoCan) which prevent the adsorption of reactive polar or sulfur-containing compounds to the canister walls[8][9].

Because direct injection of air lacks the sensitivity required, a thermal desorption preconcentrator is used. The system draws a specific volume of air (e.g., 400 mL) through a series of traps. A sub-zero trap (often held at -30 °C) selectively freezes out water vapor while allowing VOCs to pass onto a focusing trap[10]. The focusing trap is then rapidly heated to inject a narrow band of analytes into the GC.

Method Acceleration: The 30-Meter Column Advantage

Historically, Method TO-15 relied on 60-meter GC columns, resulting in total cycle times exceeding 35 minutes[1]. Recent chromatographic optimizations have proven that using a highly efficient 30-meter column (e.g., Rxi-5Sil MS, 30 m x 0.32 mm x 1.00 µm) can resolve all 65 TO-15 target analytes in just 16.5 minutes[1][8]. This structural change cuts cycle times in half while maintaining Method Detection Limits (MDLs) as low as 0.06 ppbv in scan mode and 35.9 pptv in SIM mode[1][8].

Experimental Protocol: Whole Air GC-MS Workflow

-

Sampling: Deploy evacuated canisters to the field. Open the flow controller to draw air until atmospheric pressure is reached.

-

Preconcentration: Transfer 400 mL of the sample into the preconcentrator. Spike with 100 mL of internal standard mix (e.g., Bromochloromethane, Chlorobenzene-d5)[9].

-

Moisture/CO2 Removal: Pass the sample through a glass bead trap at -30 °C to deposit vapor-phase water as ice, and purge bulk gases (N2, O2, CO2)[9][10].

-

Analyte Focusing: Trap the VOCs on a Tenax/cryo-trap held between -30 °C and -146 °C[9][11].

-

Injection: Rapidly heat the focusing trap to 200 °C to desorb analytes onto the GC column[11].

TO-15 analytical pathway from whole-air canister sampling to GC-MS detection.

Optimized GC-MS Conditions (Method TO-15)

| Parameter | Optimized Condition |

| GC Column | Rxi-5Sil MS or SCION-1MS (30 m × 0.32 mm ID, 1.0 µm film)[1][3] |

| Carrier Gas | Helium, constant flow at 1.2 - 2.0 mL/min[3] |

| Oven Program | 32 °C (hold 1 min) |

| MS Source / Transfer Line | 200 °C / 170 °C[3] |

| Detection Mode | Synchronous SIM/Scan (for sub-ppbv sensitivity)[1] |

Future-Proofing: The Shift to Hydrogen Carrier Gas

As global helium supplies become increasingly scarce and expensive, laboratories are migrating to hydrogen as an alternative carrier gas for VOC analysis[12]. Hydrogen possesses a flatter Van Deemter curve compared to helium, which allows it to maintain high theoretical plate efficiency at much higher linear velocities.

Causality in Practice: When applying hydrogen to Method TO-15, the GC cycle time can be decreased by an additional 40%. For example, the retention time of heavy VOCs like naphthalene shifts from 38 minutes down to 23 minutes, drastically increasing sample throughput without compromising the retention time order or peak resolution. To utilize hydrogen safely and effectively, specialized hardware such as the Agilent HydroInert source is recommended to prevent in-source spectral anomalies and maintain historical mass spectral library matching.

References

-

Teledyne Tekmar. "US EPA Method 8260 Using the Teledyne Tekmar Atomx XYZ with Agilent 7890B GC/5977B MS and Hydrogen as an Alternative Carrier Gas." Teledyne Labs. Available at: [Link]

-

SCION Instruments. "US EPA Method TO-15 Volatile Organic Compounds in Ambient Air Application Note AN0021." LabRulez GCMS. Available at: [Link]

-

Shimadzu. "Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503." Shimadzu. Available at:[Link]

-

Agilent Technologies. "EPA TO-15 Analysis Using Hydrogen Carrier Gas and the Agilent HydroInert Source." Agilent. Available at: [Link]

-

CI Informatics. "US EPA Method TO-15 Volatile Organic Compounds in Ambient Air Application Note AN0021." CI Informatics. Available at:[Link]

-

Bardsley, R. "US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS." Agilent. Available at:[Link]

-